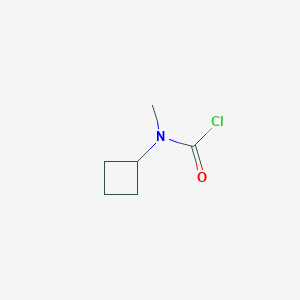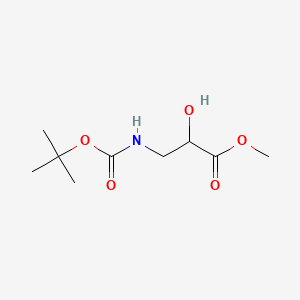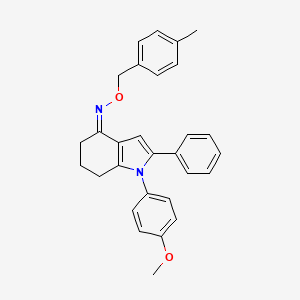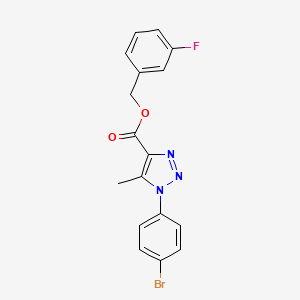
N-(4-bromophenyl)sulfonylbenzamide
Übersicht
Beschreibung
“N-(4-Bromophenyl)sulfonylbenzamide” is a chemical compound that has been identified as the first inhibitor of aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . PolyQ aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in HD and other polyQ diseases .
Synthesis Analysis
The synthesis of compounds similar to “N-(4-bromophenyl)sulfonylbenzamide” involves the design and creation of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis
The molecular formula of “N-(4-bromophenyl)sulfonylbenzamide” is C13H10BrNO . It has an average mass of 276.129 Da and a monoisotopic mass of 274.994568 Da .Physical And Chemical Properties Analysis
“N-(4-bromophenyl)sulfonylbenzamide” is a solid compound . It has a molecular formula of C13H10BrNO and an average mass of 276.129 Da .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
“N-(4-bromobenzenesulfonyl)benzamide” has shown promising potential in the development of novel antimicrobial agents. It has been particularly effective against Gram-positive pathogens and especially against Enterococcus faecium biofilm-associated infections .
Antioxidant Activity
This compound has also demonstrated significant antioxidant activity. It has been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Toxicity Testing
The compound has been used in toxicity testing on freshwater cladoceran Daphnia magna Straus . This could be useful in environmental toxicity studies.
Drug Design
“N-(4-bromobenzenesulfonyl)benzamide” has been used in drug design, particularly in the synthesis of novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .
Synthesis of Benzamides
The compound has been used in the synthesis of benzamides. The process involves the use of a superior and recoverable catalyst, low reaction times, a simple procedure, and a high-yielding and eco-friendly process .
Use of Ultrasonic Irradiation
The synthesis of benzamides using “N-(4-bromobenzenesulfonyl)benzamide” also involves the use of ultrasonic irradiation as a green and powerful technology .
Wirkmechanismus
Mode of Action
It is known that the compound belongs to the class of organic compounds known as n-benzylbenzamides These compounds typically interact with their targets through various mechanisms, which may include binding to specific receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression
Biochemical Pathways
N-substituted benzamides have been shown to inhibit nf b activation and induce apoptosis
Result of Action
Given that n-substituted benzamides have been shown to inhibit nf b activation and induce apoptosis , it is possible that N-(4-bromobenzenesulfonyl)benzamide may have similar effects
Safety and Hazards
Zukünftige Richtungen
The potential therapeutic applications of “N-(4-bromophenyl)sulfonylbenzamide” in Huntington’s Disease and other polyQ diseases suggest promising future directions for research . Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical settings.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCIZGBBBWYGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)sulfonylbenzamide | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(4-chloro-2-methoxy-5-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2623445.png)


![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2623450.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2623455.png)
![Methyl 6-(7-methoxybenzofuran-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2623456.png)
![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B2623457.png)


![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2623461.png)
![(1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2623465.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine](/img/structure/B2623466.png)
